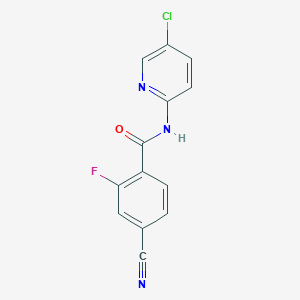
N-(5-chloro-2-pyridinyl)-4-cyano-2-fluorobenzamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-cyano-2-fluorobenzamide, also known as TAK-659, is a small-molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and cancers. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune disorders.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-4-cyano-2-fluorobenzamide targets the SYK pathway, which is involved in B-cell receptor signaling. SYK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling events that promote B-cell survival and proliferation. This compound inhibits SYK by binding to its ATP-binding site, preventing its activation and downstream signaling. This results in decreased B-cell survival and proliferation, leading to anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit proliferation and migration of B-cells. This compound also modulates the immune response by reducing the production of inflammatory cytokines and chemokines. In preclinical models of autoimmune disorders, this compound has been shown to reduce disease severity and improve clinical outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-pyridinyl)-4-cyano-2-fluorobenzamide is its specificity for the SYK pathway, which reduces the potential for off-target effects. This compound also has good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system. This may limit its use in combination with other therapies that also utilize this pathway.
Orientations Futures
There are several potential future directions for the development of N-(5-chloro-2-pyridinyl)-4-cyano-2-fluorobenzamide. One area of interest is the use of this compound in combination with other targeted therapies, such as BTK inhibitors or PI3K inhibitors, to enhance its anti-tumor activity. Another potential application is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance the immune response against tumors. Additionally, this compound may have potential applications in other autoimmune disorders beyond those currently being studied, such as multiple sclerosis or inflammatory bowel disease.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-4-cyano-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-9-2-4-12(17-7-9)18-13(19)10-3-1-8(6-16)5-11(10)15/h1-5,7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSVNIVTWIAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404269.png)
![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)
![3-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4404313.png)
![1-{4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404320.png)
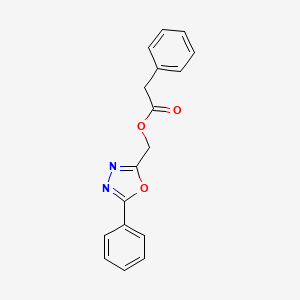
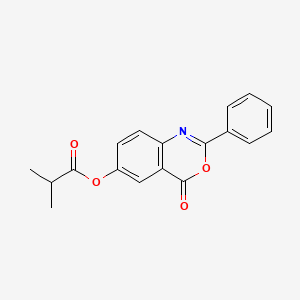
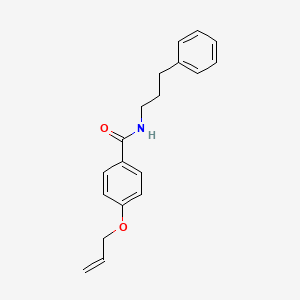
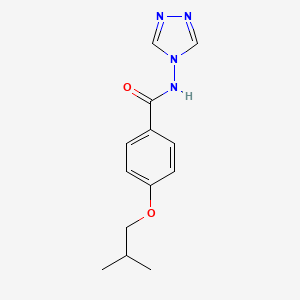
![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)
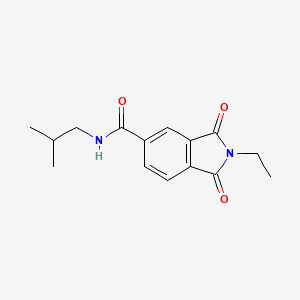
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)